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Compound of Interest

Compound Name:
4-Bromo-2-fluoroaniline

hydrochloride

Cat. No.: B1522165 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-fluoroaniline Hydrochloride: Properties,

Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroaniline
hydrochloride (CAS No. 1174029-29-8), a key building block for researchers, medicinal

chemists, and professionals in drug development. This document delves into the compound's

chemical and physical properties, spectral characteristics, synthesis, reactivity, and critical

applications, with a focus on its role in the synthesis of targeted cancer therapeutics.

Introduction and Core Identification
4-Bromo-2-fluoroaniline hydrochloride is the salt form of the versatile synthetic intermediate,

4-bromo-2-fluoroaniline. The presence of three distinct functional groups on the benzene ring—

an amine, a bromine atom, and a fluorine atom—provides a unique electronic and steric profile

that is highly valuable in the construction of complex pharmaceutical agents. The hydrochloride

salt form is often preferred in laboratory and process chemistry due to its enhanced stability,

improved handling characteristics as a solid, and potentially greater solubility in certain solvent

systems compared to the free aniline base.

Its primary utility is demonstrated as a crucial precursor in the synthesis of Vandetanib, a

tyrosine kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1] This

application underscores the compound's significance in modern medicinal chemistry.
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Caption: Chemical structure of 4-Bromo-2-fluoroaniline hydrochloride.

Physicochemical Properties
A clear distinction must be made between the free aniline base and its hydrochloride salt. The

majority of available experimental data pertains to the free base, 4-bromo-2-fluoroaniline (CAS

367-24-8). The properties of the hydrochloride salt are inferred from this data and general

chemical principles.

Property
4-Bromo-2-fluoroaniline
(Free Base)

4-Bromo-2-fluoroaniline
hydrochloride

CAS Number 367-24-8 1174029-29-8[1]

Molecular Formula C₆H₅BrFN C₆H₆BrClFN[1]

Molecular Weight 190.01 g/mol 226.47 g/mol [1]

IUPAC Name 4-bromo-2-fluoroaniline[2]
4-bromo-2-

fluoroaniline;hydrochloride[1]

Appearance
White to light brown crystalline

solid[3][4]

Expected to be a crystalline

solid

Melting Point 40-42 °C

Data not available; expected to

be significantly higher than the

free base.

Boiling Point 122 °C at 25 mmHg[5]
Decomposes upon strong

heating.

Solubility
Limited solubility in water.[6]

Soluble in organic solvents.

Expected to have higher

solubility in water and polar

protic solvents.

pKa (of conjugate acid)

Estimated ~2-3. The pKa of 4-

fluoroaniline is 4.65.[7] The

additional electron-withdrawing

bromo group is expected to

further lower the basicity of the

amine.

Not applicable.
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Spectral Data and Analysis
Spectral analysis is crucial for identity confirmation and quality control. While specific spectra

for the hydrochloride salt are not widely published, its characteristics can be reliably predicted

based on the well-documented spectra of the free aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Free Aniline, CDCl₃):

δ ~7.16 ppm (dd, J=10.4, 2.0 Hz, 1H): This signal corresponds to the proton at C5, ortho to

the bromine. It appears as a doublet of doublets due to coupling with the adjacent proton at

C6 (ortho coupling, ~8-10 Hz) and the fluorine atom (meta coupling, ~2 Hz).

δ ~7.06 ppm (m, 1H): This multiplet is assigned to the proton at C3, ortho to the fluorine and

the amine. It is coupled to the adjacent proton at C6 and the fluorine atom.

δ ~6.66 ppm (t, J=9.6 Hz, 1H): This signal corresponds to the proton at C6, ortho to the

amine. It appears as a triplet due to coupling with the adjacent proton at C5 and the fluorine

atom.

δ ~3.69 ppm (br s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.[8]

¹³C NMR (Free Aniline, CDCl₃):

δ ~151.4 ppm (d, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to fluorine, showing a large

one-bond coupling constant.

δ ~133.8 ppm: Carbon C1, attached to the amino group.

δ ~127.4 ppm, ~118.7 ppm, ~117.8 ppm: Aromatic carbons C3, C5, and C6.

δ ~108.9 ppm: Carbon C4, attached to the bromine.[8]

Predicted Spectral Changes for the Hydrochloride Salt: Upon protonation to form the -NH₃⁺

group, significant changes are expected:
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¹H NMR: The aromatic protons, particularly those ortho and para to the newly formed

anilinium group (C6 and C3 protons), will experience deshielding and shift downfield due to

the strong electron-withdrawing inductive effect of the -NH₃⁺ group. The amine signal will

appear as a broad singlet further downfield and will integrate to 3H.

¹³C NMR: All carbons in the aromatic ring will shift downfield, with the most pronounced shifts

for the carbons ortho and para to the ammonium group.

Infrared (IR) Spectroscopy
Free Aniline: The spectrum will be dominated by N-H stretching bands (a doublet around

3300-3500 cm⁻¹ for the primary amine), C-N stretching (around 1250-1350 cm⁻¹), aromatic

C-H stretching (>3000 cm⁻¹), C=C ring stretching (1450-1600 cm⁻¹), and strong C-F (1200-

1300 cm⁻¹) and C-Br (500-600 cm⁻¹) stretching vibrations.[9][10]

Hydrochloride Salt: The most notable change will be the appearance of broad, strong

absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching

vibrations of an ammonium salt. The distinct primary amine doublet will disappear.

Mass Spectrometry (MS)
Free Aniline (Electron Ionization): The mass spectrum will show a characteristic molecular

ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The

molecular ions will be observed at m/z 189 and 191.[8]

Hydrochloride Salt: Typically analyzed by electrospray ionization (ESI), which would show

the cation [C₆H₅BrFN + H]⁺ at m/z 190 and 192.

Synthesis and Purification
4-Bromo-2-fluoroaniline hydrochloride is typically prepared in a two-step sequence starting

from a commercially available precursor.
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Step 1: Reduction
Step 2: Salt Formation

4-Bromo-2-fluoro-1-nitrobenzene
Fe / NH4Cl

in EtOH/H2O

4-Bromo-2-fluoroaniline
(Free Base)

Purify via
Chromatography

Stir at 90°C, 2h [25]

HCl (gas or solution)
in aprotic solvent (e.g., Ether, EtOAc)

4-Bromo-2-fluoroaniline
Hydrochloride (Precipitate)

Isolate via
Filtration

Stir at 0°C to RT

Click to download full resolution via product page

Caption: General synthesis workflow for 4-Bromo-2-fluoroaniline hydrochloride.

Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-Bromo-2-fluoroaniline (Free Base)[7]

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL)

and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl,

24.3 g, 455 mmol).

Heat the reaction mixture to 90 °C and stir vigorously for 2 hours. Monitor the reaction

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.

Wash the filter cake thoroughly with ethanol (e.g., 300 mL).

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

The resulting residue can be purified by silica gel column chromatography, typically using a

gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 5:1), to afford pure 4-bromo-2-

fluoroaniline.

Part 2: Preparation of 4-Bromo-2-fluoroaniline Hydrochloride
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Dissolve the purified 4-bromo-2-fluoroaniline in a suitable anhydrous solvent, such as diethyl

ether or ethyl acetate.

Cool the solution in an ice bath (0 °C).

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric

amount of a concentrated solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of the hydrochloride salt will

form.

Collect the solid product by vacuum filtration.

Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether)

to remove any unreacted starting material.

Dry the product under vacuum to yield 4-bromo-2-fluoroaniline hydrochloride.

Chemical Reactivity and Mechanistic Insights
The reactivity of the 4-bromo-2-fluoroaniline scaffold is governed by the interplay of its

substituents.

The Amino Group (-NH₂): As a potent activating group, it directs electrophilic aromatic

substitution to the positions ortho and para to itself (C3 and C5). However, under the strongly

acidic conditions required for nitration or other electrophilic substitutions, the amine is

protonated to the deactivating -NH₃⁺ group, which complicates reactivity. The amine's

primary role in synthesis is as a nucleophile or as a precursor to a diazonium salt for

Sandmeyer-type reactions.

The Halogen Substituents (-F, -Br): Both are electron-withdrawing via induction but weakly

electron-donating via resonance. Their primary influence is on the reactivity of the C-X bond.

The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the

preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig, Sonogashira). This selective reactivity is a cornerstone of its

utility, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the

C4 position.
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The Anilinium Form (-NH₃⁺): In the hydrochloride salt, the potent electron-withdrawing nature

of the ammonium group deactivates the entire ring towards electrophilic attack but can

activate it towards nucleophilic aromatic substitution (SₙAr), although the C-F bond is

generally more susceptible to SₙAr than the C-Br bond under typical conditions.

Key Reaction Pathways

4-Bromo-2-fluoroaniline

Nucleophilic
Substitution

(at -NH2)

Reacts with
Electrophiles

Pd-Catalyzed
Cross-Coupling

(at C-Br)

Selective Oxidative
Addition to Pd(0)

Diazotization / Sandmeyer
(at -NH2 -> -N2+)

Reacts with
NaNO2 / H+

Click to download full resolution via product page

Caption: Key reaction pathways for 4-bromo-2-fluoroaniline.

Applications in Drug Development: The Synthesis of
Vandetanib
The most prominent application of 4-bromo-2-fluoroaniline is as a key starting material for the

synthesis of Vandetanib (Caprelsa™), an oral kinase inhibitor that targets VEGFR, EGFR, and

RET-tyrosine kinases.

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of

4-bromo-2-fluoroaniline displaces a chlorine atom on a quinazoline core.[1]

Reaction Scheme: The final step in many reported syntheses of Vandetanib involves the

coupling of 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline with 4-bromo-2-

fluoroaniline.
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This reaction is typically carried out at elevated temperatures, sometimes under acidic

catalysis, to facilitate the nucleophilic attack of the aniline on the electron-deficient C4 position

of the quinazoline ring. The specific 4-bromo-2-fluoro substitution pattern on the aniline moiety

is critical for the drug's binding affinity and inhibitory profile against its target kinases.[1]

Safety, Handling, and Storage
The following safety information is primarily for the free aniline (CAS 367-24-8), as a specific

MSDS for the hydrochloride salt is not widely available. The hydrochloride should be handled

with similar precautions.

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin

irritation and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling solids,

an N95-type dust mask is recommended.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.

First Aid:

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Skin Contact: Immediately wash off with soap and plenty of water.

Eye Contact: Rinse cautiously with water for several minutes.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling

this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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